molecular formula C4H5F2N3 B1415128 1-(difluoromethyl)-1H-pyrazol-4-amine CAS No. 1174309-16-0

1-(difluoromethyl)-1H-pyrazol-4-amine

Cat. No.: B1415128
CAS No.: 1174309-16-0
M. Wt: 133.1 g/mol
InChI Key: JYZVNUKJBUJJIK-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-pyrazol-4-amine is a compound of significant interest in the field of organic chemistry It features a pyrazole ring substituted with a difluoromethyl group and an amine group

Preparation Methods

The synthesis of 1-(difluoromethyl)-1H-pyrazol-4-amine typically involves the introduction of the difluoromethyl group onto a pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or nickel under mild conditions . Another approach involves the use of electrophilic difluoromethylating agents, which react with pyrazole derivatives to form the desired product . Industrial production methods often employ scalable processes that ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(Difluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions are typically difluoromethylated pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, modulating their activity . This interaction can lead to the inhibition or activation of specific biological pathways, depending on the nature of the target . The compound’s ability to interact with multiple targets makes it a versatile tool in medicinal chemistry and drug discovery.

Comparison with Similar Compounds

1-(Difluoromethyl)-1H-pyrazol-4-amine can be compared with other difluoromethylated compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications compared to its analogs.

Properties

IUPAC Name

1-(difluoromethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3/c5-4(6)9-2-3(7)1-8-9/h1-2,4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZVNUKJBUJJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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